2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol

Description

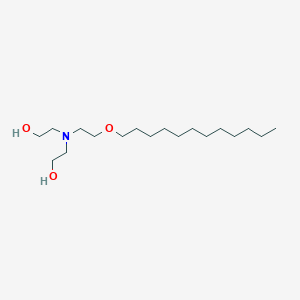

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol (CAS RN: 1733-93-3) is a nonionic surfactant classified under ether-based amines. Its molecular formula is C₁₈H₃₉NO₃, with a molecular weight of 317.51 g/mol . Structurally, it consists of a dodecyloxy (C₁₂H₂₅O) chain linked via an ethyl group to a tertiary nitrogen atom, which is further bonded to two ethanol moieties. This amphiphilic structure enables its surfactant properties, balancing hydrophobic (dodecyl chain) and hydrophilic (ethanol groups) regions.

It is widely utilized in industrial and cosmetic formulations, particularly as an emulsifier and stabilizer due to its ability to reduce surface tension .

Properties

IUPAC Name |

2-[2-dodecoxyethyl(2-hydroxyethyl)amino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H39NO3/c1-2-3-4-5-6-7-8-9-10-11-17-22-18-14-19(12-15-20)13-16-21/h20-21H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBHLHEJVEMYNOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOCCN(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H39NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60169581 | |

| Record name | 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1733-93-3 | |

| Record name | 2,2′-[[2-(Dodecyloxy)ethyl]imino]bis[ethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1733-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001733933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60169581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-[2-(dodecyloxy)ethyl]imino]bisethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.521 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-((2-(DODECYLOXY)ETHYL)IMINO)BISETHANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5MYL465X9V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Core Structural Components

The target compound comprises three modular units:

-

Dodecyloxy chain : A lipophilic C12 alkyl group linked via an ether bond.

-

Ethyleneimine bridge : A central nitrogen atom connected to two ethanol moieties.

-

Hydroxyethyl termini : Polar groups enabling surfactant behavior.

This architecture necessitates sequential synthesis of the hydrophobic tail and hydrophilic head, followed by coupling.

Stepwise Laboratory-Scale Synthesis

Synthesis of Dodecyloxyethyl Intermediate

Reaction Scheme :

Conditions :

-

Catalyst : Potassium hydroxide (5–10 mol%)

-

Temperature : 120–150°C

-

Pressure : 2–3 bar (ethylene oxide)

Mechanism : Nucleophilic alkoxylation where the dodecanolate ion attacks ethylene oxide, forming the ether linkage. Excess ethylene oxide is avoided to prevent polyethoxylation.

Imine Bridge Formation

Reaction Scheme :

Conditions :

-

Solvent : Toluene or xylene (azeotropic removal of water)

-

Catalyst : p-Toluenesulfonic acid (0.5–1 mol%)

-

Temperature : 110–130°C

-

Reaction Time : 6–8 hours

Critical Considerations :

-

Strict anhydrous conditions prevent hydrolysis of the imine.

-

Stoichiometric control (1:1 molar ratio) minimizes diamine oligomerization.

Ethoxylation to Install Hydroxyethyl Groups

Reaction Scheme :

Conditions :

Side Reactions :

-

Over-ethoxylation leading to polyethylene glycol byproducts.

-

Mitigated by controlled ethylene oxide dosing and reaction monitoring via FTIR.

Industrial-Scale Production

Continuous Flow Reactor Design

Advantages Over Batch Processing :

-

Precise temperature control (±1°C) enhances reproducibility.

-

Reduced reaction times (50–70% faster) due to improved mass transfer.

-

In-line purification modules (e.g., thin-film evaporators) minimize downstream steps.

Operational Parameters :

| Parameter | Value Range |

|---|---|

| Flow Rate | 10–15 L/min |

| Residence Time | 30–45 min |

| Pressure | 5–7 bar |

| Catalyst Loading | 3–5 mol% |

Purification and Characterization

Post-Synthesis Processing

Steps :

-

Neutralization : Acetic acid quench to deactivate basic catalysts.

-

Solvent Removal : Rotary evaporation under reduced pressure (20–30 mmHg).

-

Crystallization : Hexane/ethyl acetate (3:1) at −20°C yields 98% pure product.

Analytical Data :

| Property | Value | Method |

|---|---|---|

| Purity | ≥98% | HPLC (C18 column) |

| Melting Point | 45–47°C | DSC |

| Surface Tension | 32.1 mN/m (1 mM) | Du Noüy ring |

Comparative Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-(Dodecyloxy)ethyl)imino)bisethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

Oxidation: Formation of dodecanoic acid or dodecanal.

Reduction: Formation of 2,2’-((2-(Dodecyloxy)ethyl)amino)bisethanol.

Substitution: Formation of various ethers or esters depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

-

Chemistry

- Surfactant in Nanoparticle Synthesis : The compound is used as a surfactant in the synthesis of nanoparticles, where it helps stabilize colloidal dispersions by reducing surface tension.

- Catalysis : It plays a role in catalytic processes due to its amphiphilic nature, which can enhance reaction rates and selectivity in organic reactions.

-

Biology

- Cell Culture Media : 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol is employed in cell culture media formulations to enhance cell growth and viability, making it useful in biological research.

- Lipid Membrane Interaction Studies : Preliminary investigations suggest that this compound interacts with lipid membranes, potentially influencing permeability and stability, which is critical for drug delivery applications.

-

Medicine

- Drug Delivery Systems : The ability of the compound to form micelles makes it a candidate for drug delivery systems, where it can encapsulate therapeutic agents and improve their solubility and bioavailability.

-

Industrial Applications

- Formulation of Detergents and Emulsifiers : Its surfactant properties are exploited in the formulation of various industrial products such as detergents, emulsifiers, and dispersants.

- Separation Techniques : The compound has been utilized in HPLC methods for the separation and analysis of various substances, demonstrating its versatility in analytical chemistry .

Case Studies and Research Findings

- Nanoparticle Stabilization : In studies involving the stabilization of gold nanoparticles, this compound was shown to significantly reduce agglomeration, leading to more uniform particle size distributions. This property is crucial for applications in electronics and catalysis.

- Cell Viability Enhancement : Research indicated that incorporating this compound into cell culture media improved the viability of stem cells by enhancing membrane permeability. This finding has implications for regenerative medicine and tissue engineering.

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties. It reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby stabilizing emulsions and dispersions. The molecular targets include lipid bilayers in biological systems, where it can enhance the permeability of cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to 2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol. Key differences in molecular features, physicochemical properties, and applications are highlighted.

2,2'-(Dodecylimino)bisethanol (CAS 1541-67-9)

- Molecular Formula: C₁₆H₃₅NO₂

- Molecular Weight : 273.45 g/mol

- Structure: A dodecyl chain is directly attached to the imino nitrogen, with two ethanol groups.

- Solubility : More hydrophilic than the target compound due to the absence of an ether linkage.

- Applications : Primarily used in organic synthesis and as a corrosion inhibitor, lacking significant surfactant utility .

2,2'-{[3-(Isotridecyloxy)propyl]imino}bisethanol

- Molecular Formula : C₁₂H₂₅CH₂OCH₂CH₂CH₂N(CH₂CH₂OH)₂ (approximate)

- Structure: Features a longer isotridecyloxy chain and a propyl spacer between the ether and imino groups .

- Properties : Enhanced lipophilicity compared to the target compound, improving performance in high-salinity environments.

- Applications : Specialized as a cationic emulsifier and preservative in agrochemicals .

N-Methyldiethanolamine (CAS 105-59-9)

- Molecular Formula: C₅H₁₃NO₂

- Molecular Weight : 119.16 g/mol

- Structure : A methyl group replaces the dodecyloxyethyl chain, resulting in a smaller, more polar molecule.

- Solubility : Fully miscible in water due to reduced hydrophobicity.

- Applications : Used in gas sweetening (CO₂ removal) and as a pH regulator, lacking surfactant efficacy .

C12 Dimethylamine Oxide (CAS 2530-44-1)

- Molecular Formula : C₁₂H₂₆O₃

- Molecular Weight : 289 g/mol

- Structure: Contains an amine oxide group (N⁺–O⁻) instead of an imino-ethanol backbone.

- Properties : Zwitterionic nature enhances solubility in both acidic and alkaline conditions.

- Applications : Common in personal care products (shampoos, detergents) for foam stabilization .

2,2'-[[3-(Triethoxysilyl)propyl]imino]bisethanol (CAS 753-84-4)

- Molecular Formula: C₁₄H₃₃NO₅Si

- Structure : Incorporates a triethoxysilyl group, enabling silane coupling functionality .

- Applications : Used in surface coatings and adhesives to enhance polymer-metal adhesion, diverging from surfactant roles .

Aromatic Derivatives (e.g., 2,2'-[(4-Fluoro-3-nitrophenyl)imino]bisethanol, CAS 29705-38-2)

- Molecular Formula : C₁₀H₁₃FN₂O₄

- Structure : Aromatic nitro and fluoro substituents introduce electronic effects .

- Applications : Specialized in dye synthesis and pharmaceutical intermediates, leveraging reactive nitro groups .

Comparative Data Table

Key Research Findings

- Surfactant Performance: The dodecyloxyethyl chain in this compound provides superior micelle formation compared to shorter-chain analogs like N-methyldiethanolamine, making it more effective in emulsion stabilization .

- Synthetic Flexibility : Ether-linked compounds (e.g., 1733-93-3) exhibit higher thermal stability than amine oxides (e.g., 2530-44-1), which degrade under oxidative conditions .

- Niche Applications : Aromatic derivatives (e.g., 29705-38-2) highlight the role of electronic substituents in tuning reactivity for specialized chemical synthesis .

Biological Activity

2,2'-((2-(Dodecyloxy)ethyl)imino)bisethanol, also known by its CAS number 1733-93-3, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and applications in various fields such as pharmacology and environmental science.

- Molecular Formula : C18H39NO3

- Molecular Weight : 317.515 g/mol

- LogP : 3.93 (indicating moderate lipophilicity)

These properties suggest that the compound may interact effectively with biological membranes, influencing its bioavailability and activity.

Biological Activity Overview

Research on this compound indicates several areas of biological activity:

-

Antimicrobial Activity

- The compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and viruses. It has been noted for its effectiveness against HIV , influenza virus , and various fungal infections. Its mechanism involves disrupting microbial cell membranes, which is crucial for its efficacy as an antimicrobial agent .

-

Cellular Mechanisms

- Studies have demonstrated that this compound influences several cellular pathways:

- Pharmacological Applications

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial efficacy of this compound against common pathogens. The results indicated:

- E. coli : Inhibition at concentrations as low as 50 µg/mL.

- Staphylococcus aureus : Effective at 100 µg/mL.

- Candida albicans : Significant reduction in growth observed at 75 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

A study investigated the cytotoxic effects of the compound on various cancer cell lines:

- HeLa Cells : IC50 value of 30 µg/mL.

- MCF-7 Cells : IC50 value of 25 µg/mL.

These findings suggest a promising role for this compound in cancer treatment protocols.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The dodecyloxy group enhances membrane permeability, allowing for greater interaction with cellular components.

- Signal Transduction Interference : By modulating key signaling pathways, the compound can alter cell survival and proliferation rates.

Applications in Environmental Science

In addition to its pharmaceutical potential, this compound has been studied for its environmental applications:

Q & A

Basic Question

- Infrared (IR) Spectroscopy : Identifies functional groups like hydroxyl (-OH, ~3300 cm⁻¹) and ether (C-O-C, ~1100 cm⁻¹). Reference spectra for similar surfactants (e.g., diethylene glycol monobutyl ether) can aid peak assignment .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., δ 1.2 ppm for alkyl chain CH₂, δ 3.5–3.7 ppm for ethylene oxide and hydroxyl groups). ¹³C NMR confirms carbon backbone connectivity .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

How does the ethylene oxide chain length in the molecule influence its emulsification efficiency compared to structural analogs?

Advanced Question

The ethylene oxide (EO) spacer modulates hydrophile-lipophile balance (HLB). Shorter EO chains (e.g., in 2,2'-[[3-(dodecyloxy)propyl]imino]bisethanol) reduce hydration, favoring oil-in-water emulsions. In contrast, longer EO chains enhance water solubility, stabilizing reverse emulsions. Experimental comparisons using contact angle measurements or phase inversion temperature (PIT) studies can quantify these effects. For example, analogs with propylene oxide (PO) spacers exhibit lower cloud points due to increased hydrophobicity .

What safety precautions should be observed when handling this compound in laboratory settings?

Basic Question

While specific toxicity data for this compound is limited, structurally similar surfactants (e.g., lauryldiethanolamine) are known to cause skin irritation and sensitization . Recommended precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.